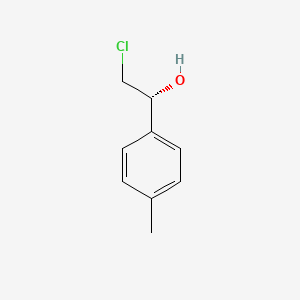

(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol

Vue d'ensemble

Description

“(1R)-1-(4-methylphenyl)ethan-1-ol” is also known as “®-1-(4-Methylphenyl)ethyl alcohol”. It belongs to the category of organic compounds known as alcohols, phenols, phenol-alcohols, and their derivatives .

Molecular Structure Analysis

The molecular formula of “(1R)-1-(4-methylphenyl)ethan-1-ol” is C9H12O, and its molecular weight is 136.19 .Physical And Chemical Properties Analysis

The boiling point of “(1R)-1-(4-methylphenyl)ethan-1-ol” is 216°C, and its density is 0.995. It should be stored in a sealed container in a dry room at room temperature. Its predicted pKa is 14.56±0.20, and its estimated LogP is 1.842 .Applications De Recherche Scientifique

Environmental Impact and Toxicology

- Occupational exposure to chlorinated solvents, including those similar in structure or function to "(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol", has been linked to adverse health effects such as toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity. Despite their large-volume use, the definitive studies incorporating biomarkers for exposure and effects remain to be done to conclusively link exposure levels with health outcomes (Ruder, 2006).

Bioremediation Techniques

- Bioremediation has emerged as a potential cost-effective method to degrade persistent pollutants like DDT, which shares characteristics with chlorinated compounds. While abiotic processes contribute to the dissipation of such contaminants without altering their structure significantly, biodegradation offers a means to substantially reduce concentrations through microbial action. The review by Foght et al. (2001) outlines the DDTr-degrading organisms and processes that could be applicable for remediating soils contaminated by similar chlorinated compounds (Foght, April, Biggar, & Aislabie, 2001).

Chemical Properties and Synthesis

- Research on the synthesis and applications of organohalides, such as 2-Fluoro-4-bromobiphenyl, provides insights into practical methods for producing key intermediates for pharmaceuticals like flurbiprofen. These studies, including methods for cross-coupling reactions and optimizations for large-scale production, reflect the broader interest in efficiently synthesizing compounds with specific halogenation patterns for industrial and pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).

Safety And Hazards

“(1R)-1-(4-methylphenyl)ethan-1-ol” has been classified with the GHS07 hazard symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

(1R)-2-chloro-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIOYEPFDGBZMW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B1432320.png)

![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)